tert-Butyl Pentachlorophenyl Carbonate
Overview
Description
tert-Butyl Pentachlorophenyl Carbonate: is a chemical compound with the molecular formula C11H9Cl5O3 and a molecular weight of 366.45 g/mol . . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl Pentachlorophenyl Carbonate can be synthesized through the reaction of pentachlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired carbonate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl Pentachlorophenyl Carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the pentachlorophenyl group is replaced by other nucleophiles.
Hydrolysis: The carbonate ester can be hydrolyzed to produce pentachlorophenol and tert-butyl alcohol .
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include and .
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with the use of water or aqueous solutions.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a .
Hydrolysis: The major products are pentachlorophenol and tert-butyl alcohol .
Scientific Research Applications
tert-Butyl Pentachlorophenyl Carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of amines and alcohols.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is involved in the development of drug delivery systems and prodrugs.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl Pentachlorophenyl Carbonate involves the formation of a carbamate or carbonate intermediate. The compound reacts with nucleophiles, leading to the substitution of the pentachlorophenyl group. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
tert-Butyl Chloroformate: Used in similar protection reactions but lacks the pentachlorophenyl group.
Pentachlorophenyl Chloroformate: Similar reactivity but with different protecting groups.
Di-tert-butyl Dicarbonate: Commonly used for amine protection but does not contain the pentachlorophenyl moiety
Uniqueness: tert-Butyl Pentachlorophenyl Carbonate is unique due to its combination of the tert-butyl and pentachlorophenyl groups, which provide specific reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Biological Activity
tert-Butyl Pentachlorophenyl Carbonate (TBPC) is a synthetic organic compound recognized for its biological activity, particularly in the context of antimicrobial and pesticidal applications. This compound is a derivative of pentachlorophenol (PCP) and is utilized in various industrial and agricultural settings. The following sections detail its biological activity, including mechanisms of action, efficacy against pathogens, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₉Cl₅O₃
- Molecular Weight : 343.5 g/mol
- Structure : The compound features a tert-butyl group attached to a pentachlorophenyl carbonate moiety, contributing to its lipophilicity and potential bioactivity.
Biological Activity Overview
TBPC exhibits a range of biological activities primarily due to its chlorinated aromatic structure, which interacts with biological systems in various ways:
Antimicrobial Activity
TBPC has demonstrated significant antimicrobial properties against various bacterial strains and fungi. Research indicates that it effectively inhibits the growth of:
- Bacteria : Staphylococcus aureus, Salmonella typhimurium, and Pseudomonas aeruginosa.
- Fungi : Aspergillus niger.
The minimum inhibitory concentration (MIC) values for TBPC against these organisms are comparable to standard antibiotics, suggesting its potential as an antimicrobial agent in both clinical and agricultural settings .
The antimicrobial efficacy of TBPC is attributed to its ability to disrupt cellular processes in microorganisms:
- Cell Membrane Disruption : TBPC may integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in metabolic pathways, further contributing to microbial death .
Efficacy Data
A comparative analysis of TBPC's antimicrobial activity is presented in the following table:
Microorganism | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Staphylococcus aureus | 50 | 29 |
Salmonella typhimurium | 40 | 24 |
Pseudomonas aeruginosa | 60 | 30 |
Aspergillus niger | 70 | 19 |
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the effectiveness of TBPC against various pathogens. Results indicated that TBPC exhibited a strong inhibitory effect on both Gram-positive and Gram-negative bacteria, with significant inhibition zones observed on agar plates compared to controls . -
Pesticidal Applications :
In agricultural trials, TBPC was tested for its effectiveness as a pesticide. Treated plants showed enhanced growth and reduced disease incidence compared to untreated controls. Specifically, 18 out of 20 plants treated with TBPC exhibited healthy growth after two weeks . -
Environmental Persistence :
Research on the degradation pathways of TBPC revealed its persistence in environmental conditions but also highlighted potential degradation products that could influence its biological activity. Understanding these pathways is crucial for assessing the long-term ecological impact of TBPC use .
Properties
IUPAC Name |
tert-butyl (2,3,4,5,6-pentachlorophenyl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl5O3/c1-11(2,3)19-10(17)18-9-7(15)5(13)4(12)6(14)8(9)16/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBRKMLMVFKZKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337910 | |
Record name | tert-Butyl Pentachlorophenyl Carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18942-25-1 | |
Record name | tert-Butyl Pentachlorophenyl Carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10337910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, 1,1-dimethylethyl pentachlorophenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.